molecular formula C7H13F6N2P B3069229 1-Methyl-3-propylimidazolium hexafluorophosphate CAS No. 216300-12-8

1-Methyl-3-propylimidazolium hexafluorophosphate

Cat. No.: B3069229
CAS No.: 216300-12-8
M. Wt: 270.16 g/mol
InChI Key: ROYQXQQTAUMBJC-UHFFFAOYSA-N
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Description

1-Methyl-3-propylimidazolium hexafluorophosphate is an ionic liquid with the molecular formula C₇H₁₃F₆N₂P and a molecular weight of 270.16 g/mol . It is known for its unique properties such as high thermal stability, low volatility, and high ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications.

Mechanism of Action

Target of Action

1-Methyl-3-propylimidazolium hexafluorophosphate, also known as DTXSID4049246, is primarily used as a solvent

Mode of Action

As a solvent, it likely interacts with a wide range of molecules, altering their physical properties and potentially facilitating chemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored at moderate temperatures in a dry, well-ventilated area . Its effects may also vary depending on the specific chemical environment in which it’s used.

Disclaimer: This information is based on the current knowledge and understanding of the compoundAlways refer to safety data sheets and handle with appropriate precautions .

Preparation Methods

1-Methyl-3-propylimidazolium hexafluorophosphate can be synthesized through a reaction between 1-methylimidazole and 1-bromopropane to form 1-methyl-3-propylimidazolium bromide. This intermediate is then reacted with hexafluorophosphoric acid to yield the final product . The reaction conditions typically involve:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Often performed in an organic solvent such as acetonitrile.

    Purification: The product is purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methyl-3-propylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

    Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be involved in redox reactions, particularly in electrochemical applications.

    Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and material science.

Common reagents and conditions used in these reactions include strong nucleophiles for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-propylimidazolium hexafluorophosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Methyl-3-propylimidazolium hexafluorophosphate can be compared with other imidazolium-based ionic liquids such as:

The uniqueness of this compound lies in its balance of hydrophobicity and ionic conductivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-methyl-3-propylimidazol-1-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.F6P/c1-3-4-9-6-5-8(2)7-9;1-7(2,3,4,5)6/h5-7H,3-4H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYQXQQTAUMBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F6N2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049246
Record name 1-Methyl-3-propylimidazolium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216300-12-8
Record name 1-Methyl-3-propylimidazolium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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